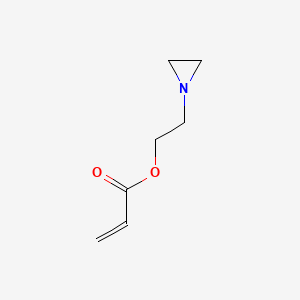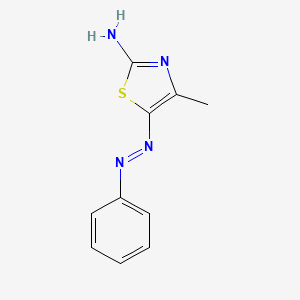
4-Methyl-5-phenyldiazenyl-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-5-phenyldiazenyl-1,3-thiazol-2-amine is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. This particular compound features a thiazole ring substituted with a methyl group at the 4-position, a phenyldiazenyl group at the 5-position, and an amine group at the 2-position .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-phenyldiazenyl-1,3-thiazol-2-amine typically involves the Hantzsch thiazole synthesis method. This method includes the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas under microwave-assisted conditions . The reaction is carried out in ethanol with triethylamine as a base, yielding the desired thiazole derivative.
Industrial Production Methods: Industrial production of thiazole derivatives often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability .
化学反応の分析
Types of Reactions: 4-Methyl-5-phenyldiazenyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of halogenated thiazoles or substituted thiazoles.
科学的研究の応用
4-Methyl-5-phenyldiazenyl-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
作用機序
The mechanism of action of 4-Methyl-5-phenyldiazenyl-1,3-thiazol-2-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to cell proliferation, apoptosis, and signal transduction
類似化合物との比較
4-Phenyl-1,3-thiazole-2-amines: Known for their antileishmanial activity.
Benzothiazole Derivatives: Exhibiting anti-tubercular properties.
Thiazole Derivatives: With diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness: 4-Methyl-5-phenyldiazenyl-1,3-thiazol-2-amine stands out due to its unique substitution pattern, which imparts specific chemical reactivity and biological activity. Its combination of a phenyldiazenyl group and a thiazole ring makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
4856-80-8 |
|---|---|
分子式 |
C10H10N4S |
分子量 |
218.28 g/mol |
IUPAC名 |
4-methyl-5-phenyldiazenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H10N4S/c1-7-9(15-10(11)12-7)14-13-8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12) |
InChIキー |
UOFQZLLVFNMLIN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)N)N=NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


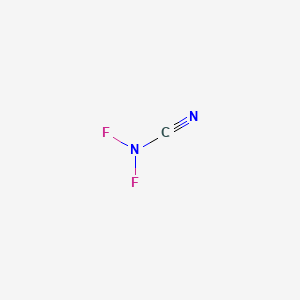
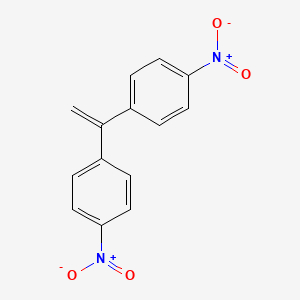
![N-methyl-N-[4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl]acetamide](/img/structure/B14733094.png)
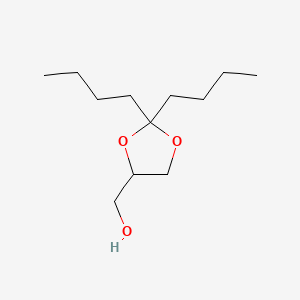

![2-[(Diethylamino)methyl]-4-methylphenyl benzoate](/img/structure/B14733103.png)
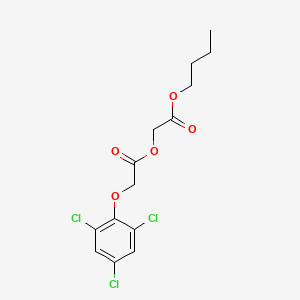
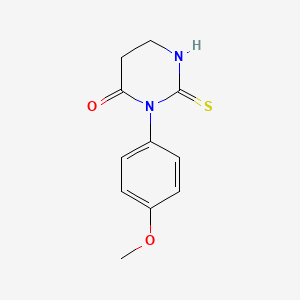


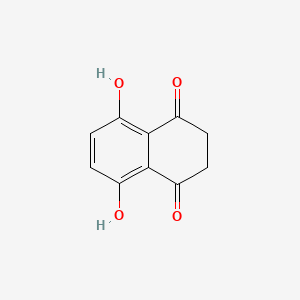
![1-(4-Bromophenyl)-2-[(5-nitropyridin-2-yl)sulfanyl]ethanone](/img/structure/B14733135.png)
![N-(2-{Benzyl[(6-methyl-4-oxo-4H-1-benzopyran-3-yl)methyl]amino}-2-oxoethyl)-N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzamide](/img/structure/B14733142.png)
